molecular formula C6H14S B086407 Propyl sulfide CAS No. 111-47-7

Propyl sulfide

Cat. No.: B086407
CAS No.: 111-47-7
M. Wt: 118.24 g/mol
InChI Key: ZERULLAPCVRMCO-UHFFFAOYSA-N
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Description

Propyl sulfide, also known as this compound, is an organic compound with the molecular formula C₆H₁₄S. It is a member of the sulfide family, characterized by the presence of a sulfur atom bonded to two propyl groups. This compound is commonly used in organic synthesis and has various applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl sulfide can be synthesized through several methods. One common synthetic route involves the reaction of propyl bromide with sodium sulfide. The reaction is typically carried out in an organic solvent such as ethanol under reflux conditions. The general reaction is as follows:

2C3H7Br+Na2SC6H14S+2NaBr2 \text{C}_3\text{H}_7\text{Br} + \text{Na}_2\text{S} \rightarrow \text{C}_6\text{H}_{14}\text{S} + 2 \text{NaBr} 2C3​H7​Br+Na2​S→C6​H14​S+2NaBr

Industrial Production Methods

In industrial settings, dipropylsulfide is produced through the catalytic hydrogenation of propylene sulfide. This method involves the use of a metal catalyst, such as palladium or nickel, under high pressure and temperature conditions. The reaction can be represented as:

C3H6S+H2C6H14S\text{C}_3\text{H}_6\text{S} + \text{H}_2 \rightarrow \text{C}_6\text{H}_{14}\text{S} C3​H6​S+H2​→C6​H14​S

Chemical Reactions Analysis

Types of Reactions

Propyl sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: this compound can be oxidized to form dipropyl sulfoxide and dipropyl sulfone. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction of dipropylsulfide can yield propyl mercaptan. This reaction typically requires a reducing agent such as lithium aluminum hydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Various nucleophiles such as halides or amines

Major Products

    Oxidation: Dipropyl sulfoxide, dipropyl sulfone

    Reduction: Propyl mercaptan

    Substitution: Varied products depending on the nucleophile used

Scientific Research Applications

Propyl sulfide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: this compound is studied for its potential biological activities, including its role as an antioxidant and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: this compound is used in the production of various industrial chemicals and as a solvent in chemical processes.

Mechanism of Action

The mechanism of action of dipropylsulfide involves its interaction with molecular targets and pathways within cells. As an antioxidant, it can scavenge reactive oxygen species (ROS) and prevent oxidative damage to cellular components. This activity is mediated through its sulfur atom, which can donate electrons to neutralize ROS. Additionally, dipropylsulfide can modulate signaling pathways involved in inflammation and cell survival.

Comparison with Similar Compounds

Propyl sulfide can be compared with other similar compounds, such as:

    Diallyl sulfide: Found in garlic, it has similar antioxidant properties but differs in its molecular structure, containing allyl groups instead of propyl groups.

    Diethyl sulfide: Another member of the sulfide family, it has ethyl groups instead of propyl groups, leading to differences in reactivity and applications.

    Dipropyl disulfide: Contains an additional sulfur atom, forming a disulfide bond, which affects its chemical properties and reactivity.

Conclusion

This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it a valuable reagent in organic synthesis and a subject of ongoing scientific research.

Properties

IUPAC Name

1-propylsulfanylpropane
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InChI

InChI=1S/C6H14S/c1-3-5-7-6-4-2/h3-6H2,1-2H3
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InChI Key

ZERULLAPCVRMCO-UHFFFAOYSA-N
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Canonical SMILES

CCCSCCC
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Molecular Formula

C6H14S
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DSSTOX Substance ID

DTXSID3021934
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Molecular Weight

118.24 g/mol
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Physical Description

Colorless liquid; [Merck Index] Colorless liquid with a stench; [Alfa Aesar MSDS], Liquid
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Boiling Point

142.00 to 143.00 °C. @ 760.00 mm Hg
Record name Dipropyl sulfide
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CAS No.

111-47-7
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Melting Point

-102.5 °C
Record name Dipropyl sulfide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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